Deoxyuridine monophosphate disodium

CAS No.:

Cat. No.: VC16793262

Molecular Formula: C9H13N2Na2O8P

Molecular Weight: 354.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13N2Na2O8P |

|---|---|

| Molecular Weight | 354.16 g/mol |

| Standard InChI | InChI=1S/C9H13N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);; |

| Standard InChI Key | CWTUMDATELIIAI-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)O)O.[Na].[Na] |

Introduction

Chemical Structure and Properties

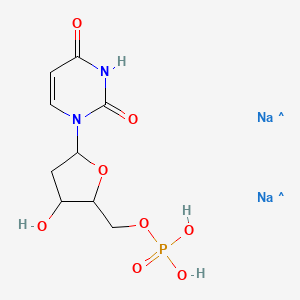

Deoxyuridine monophosphate disodium (C₉H₁₃N₂Na₂O₈P) has a molecular weight of 354.16 g/mol . Its structure comprises a deoxyribose sugar linked to a uracil base and a phosphate group, with two sodium ions neutralizing the phosphate's negative charges. The compound’s IUPAC name is [(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate disodium salt .

Table 1: Key Chemical Properties of dUMP-Na₂

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃N₂Na₂O₈P | |

| Molecular Weight | 354.16 g/mol | |

| CAS Number | 42155-08-8 | |

| Solubility | Water-soluble | |

| Storage Conditions | -20°C in sealed containers |

Biosynthesis and Synthetic Pathways

dUMP-Na₂ originates from uridine monophosphate (UMP), a pyrimidine nucleotide synthesized via the de novo pathway. Ribonucleotide reductase catalyzes the reduction of UDP to deoxyuridine diphosphate (dUDP), which is subsequently phosphorylated to dUTP . Pyrophosphatase hydrolyzes dUTP to dUMP, and sodium ions are introduced during purification to form the disodium salt . Industrial synthesis involves neutralizing dUMP with sodium hydroxide, followed by crystallization and lyophilization to ensure high purity (>99%) .

Biological Role and Mechanism of Action

dUMP-Na₂ is a central intermediate in thymidylate metabolism. Thymidylate synthase (TS) methylates dUMP to produce dTMP, a reaction requiring N⁵,N¹⁰-methylene tetrahydrofolate as a cofactor . By competing with endogenous dUMP, dUMP-Na₂ modulates TS activity, making it a target for antifolate chemotherapies like 5-fluorouracil . Additionally, its incorporation into viral DNA inhibits replication, underpinning its antiviral applications .

Research and Therapeutic Applications

Anticancer Therapeutics

dUMP-Na₂ is employed to study TS inhibitors, which are crucial in treating colorectal and breast cancers. For example, 5-fluoro-dUMP forms a stable ternary complex with TS and folate, halting DNA synthesis in rapidly dividing cells . Preclinical studies demonstrate that dUMP-Na₂ enhances the cytotoxicity of fluoropyrimidines by increasing intracellular dUMP pools, leading to DNA strand breaks .

Antiviral Agents

In virology, dUMP-Na₂ inhibits herpes simplex virus (HSV) and human cytomegalovirus (HCMV) by incorporating into viral DNA, causing chain termination . Comparative studies show that dUMP-Na₂ reduces viral titers by 90% in HSV-1-infected cell cultures at 50 μM concentrations .

Molecular Biology Tools

dUMP-Na₂ is used in PCR and site-directed mutagenesis to introduce uracil residues into DNA, enabling the production of single-stranded templates for cloning . It also serves as a standard in mass spectrometry to quantify nucleotide levels in metabolic profiling .

Comparative Analysis with Nucleotide Analogs

Table 2: dUMP-Na₂ vs. Related Nucleotides

| Compound | Role | Distinguishing Feature |

|---|---|---|

| Uridine 5'-monophosphate | RNA synthesis | Ribose sugar; no antiviral activity |

| Cytidine 5'-monophosphate | RNA/DNA metabolism | Contains cytosine base |

| Azathioprine | Immunosuppression | Purine analog; inhibits DNA repair |

| Gemcitabine | Anticancer therapy | Targets DNA polymerase |

dUMP-Na₂’s unique value lies in its dual role as a TS substrate and antiviral agent, distinguishing it from analogs with narrower applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume